molecular formula C6H8F3NO2 B6267786 rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans CAS No. 2242747-92-6

rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans

Cat. No. B6267786
CAS RN: 2242747-92-6
M. Wt: 183.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans (abbreviated as rac-TFPCA) is a chiral molecule with a trifluoromethyl group at its 2-position, and it is a useful building block for the synthesis of various organic compounds. Rac-TFPCA is a versatile chiral building block that has been used in the synthesis of many different compounds. It has been used in the synthesis of drug candidates, medical imaging agents, and other organic compounds. In addition, rac-TFPCA has been used in the synthesis of a variety of biologically active compounds.

Mechanism of Action

Rac-TFPCA has been used as a chiral building block in the synthesis of a variety of biologically active compounds. The mechanism of action of these compounds is not fully understood, but it is believed that they interact with specific receptors in the body to produce a desired effect. For example, some compounds synthesized using rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans have been found to interact with opioid receptors, resulting in the production of pain relief.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans-derived compounds are not fully understood. However, some compounds synthesized using rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans have been found to have analgesic, anti-inflammatory, and other effects. For example, some compounds synthesized using rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans have been found to have analgesic effects, reducing pain in patients with chronic pain. Other compounds synthesized using rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans have been found to have anti-inflammatory effects, reducing inflammation in patients with inflammatory diseases.

Advantages and Limitations for Lab Experiments

Rac-TFPCA has a number of advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of different synthetic reactions. In addition, rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans is a chiral molecule, which allows for the synthesis of compounds with specific stereochemistry. However, there are also some limitations to using rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans in laboratory experiments. For example, rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans is a relatively expensive molecule, which can limit its use in laboratory experiments.

Future Directions

The use of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans in the synthesis of biologically active compounds is an area of active research. Possible future directions include the development of new synthetic methods for the synthesis of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans-derived compounds, the exploration of new biological activities of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans-derived compounds, and the development of new therapeutic applications for rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans-derived compounds. In addition, research into the mechanism of action of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans-derived compounds could lead to a better understanding of their biological activities. Finally, further research into the safety and efficacy of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans-derived compounds could lead to the development of new therapeutic applications.

Synthesis Methods

Rac-TFPCA can be synthesized in a variety of ways. One method involves the reaction of trifluoromethyl acetic acid with a chiral amine, such as (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans. This reaction results in the formation of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans. Another method involves the reaction of trifluoromethanesulfonic acid with a chiral amine, such as (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans. This reaction also results in the formation of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans.

Scientific Research Applications

Rac-TFPCA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of biologically active compounds, such as drug candidates, medical imaging agents, and other organic compounds. In addition, rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans has been used in the synthesis of a variety of other organic compounds, such as peptides, carbohydrates, and other organic molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans involves the following steps: 1) Synthesis of 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, 2) Resolution of the racemic mixture to obtain the desired enantiomer, and 3) Transamination of the carboxylic acid to obtain the trans isomer.", "Starting Materials": [ "Ethyl 3-oxobutanoate", "Trifluoroacetic acid", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chiral resolving agent" ], "Reaction": [ "Step 1: Synthesis of 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid", "a) Ethyl 3-oxobutanoate is reacted with trifluoroacetic acid and sodium borohydride to obtain ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate.", "b) The ester is then hydrolyzed with sodium hydroxide to obtain 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid.", "Step 2: Resolution of the racemic mixture", "a) The racemic mixture is treated with a chiral resolving agent to obtain the desired enantiomer.", "Step 3: Transamination of the carboxylic acid", "a) The carboxylic acid is transaminated using an appropriate reagent to obtain the trans isomer of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid." ] }

CAS RN

2242747-92-6

Product Name

rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans

Molecular Formula

C6H8F3NO2

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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